molecular formula C9H9ClINO B14074284 1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one

1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one

Cat. No.: B14074284
M. Wt: 309.53 g/mol
InChI Key: PFQRYIIQPOHTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one is a chlorinated ketone derivative featuring a 3-amino-4-iodophenyl substituent. Its molecular formula is C₉H₈ClINO, with a molecular weight of 323.53 g/mol. The compound’s structure combines a reactive α-chloroketone moiety with an aromatic ring bearing electron-donating (amino) and bulky electron-withdrawing (iodo) groups.

These properties make it a versatile intermediate in synthesizing heterocycles or metal complexes .

Properties

Molecular Formula

C9H9ClINO

Molecular Weight

309.53 g/mol

IUPAC Name

1-(3-amino-4-iodophenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H9ClINO/c1-5(13)9(10)6-2-3-7(11)8(12)4-6/h2-4,9H,12H2,1H3

InChI Key

PFQRYIIQPOHTLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)I)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-iodoaniline and 1-chloropropan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized ketones, reduced alcohols, and biaryl compounds.

Scientific Research Applications

1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group and iodine atom play crucial roles in binding to target molecules, while the chloropropanone moiety facilitates the compound’s reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one with analogs differing in aromatic substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-amino-4-iodophenyl C₉H₈ClINO 323.53 Potential antitumor agents ; halogen bonding applications
1-(4-Chlorophenyl)-1-chloropropan-2-one 4-chlorophenyl C₉H₇Cl₂O 202.06 Herbicidal activity ; intermediate in tetrazolinone synthesis
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one 4-amino-2-(methylthio)phenyl C₁₀H₁₂ClNOS 229.73 Antibacterial/anticancer research
1-{3,5-bis[(trifluoromethyl)sulfanyl]phenyl}-1-chloropropan-2-one 3,5-bis(trifluoromethylthio)phenyl C₁₁H₇ClF₆OS₂ 368.75 High electron-withdrawing capacity; chemical intermediate

Key Observations :

  • Iodo vs.
  • Amino vs. Methylthio Groups: The amino group improves solubility in polar solvents, whereas the methylthio group in the analog (CAS 1804043-47-7) enhances hydrophobic interactions in biological systems .
  • Electron-Withdrawing Groups: The trifluoromethylthio substituents in CAS 1803746-61-3 create strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound .

Spectral and Crystallographic Data

  • IR/NMR Trends :

    • The carbonyl stretch (C=O) in α-chloroketones typically appears at ~1700 cm⁻¹ (IR). Electron-withdrawing groups (e.g., iodine) reduce the frequency slightly compared to electron-donating substituents .
    • In ¹H NMR , the methyl group adjacent to the carbonyl resonates at δ ~2.5–3.0 ppm , while aromatic protons vary based on substituents. For example, the iodo group deshields adjacent protons, shifting signals downfield .
  • Crystallography :

    • SHELX programs () are widely used to resolve structures of similar compounds. The iodine atom’s high electron density facilitates precise crystallographic localization .

Biological Activity

1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, pharmacological properties, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClI N, with a molecular weight of approximately 305.55 g/mol. The compound features an amino group, an iodine atom, and a chloropropanone functional group, which contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes that are crucial in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may bind to receptors, modulating their activity and influencing physiological responses.
  • Covalent Bond Formation : The presence of reactive functional groups allows for potential covalent interactions with biomolecules, affecting their function.

Antimicrobial Activity

Research has indicated that compounds with similar structural features often exhibit antimicrobial properties. For instance, studies on related halogenated compounds have shown significant antibacterial and antifungal activities. The halogen atoms (iodine and chlorine) in this compound likely enhance its lipophilicity and biological interactions, making it a candidate for further antimicrobial exploration.

Antioxidant Activity

Compounds containing amino and halogen groups have been studied for their antioxidant capabilities. The ability of this compound to scavenge free radicals could be significant in preventing oxidative stress-related diseases.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaBiological ActivitiesUnique Features
1-(3-Amino-5-iodophenyl)-1-chloropropan-2-oneC10H10ClIPotentially similar to this compoundDifferent amino positioning
1-(3-Bromomethyl)-5-iodophenyl)-2-chloropropan-1-oneC10H9BrClIOExhibits significant pharmacological propertiesBromine instead of chlorine
3-Iodoaniline derivativesVariesAntimicrobial and anticancer activities reportedVarious substitutions

Case Studies

A few studies have explored the biological activity of related compounds:

  • Antimicrobial Screening : A study on thiazole derivatives reported notable antimicrobial effects against various bacterial strains. Such findings suggest that similar structural motifs in this compound could yield comparable results.
  • Enzyme Interaction Studies : Research on aminochloropropanol derivatives indicated that these compounds could inhibit glycolytic enzymes, suggesting a potential pathway for the biological activity of this compound through enzyme modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.